3-Methyl-2-sulfanylidene-2,3-dihydro-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Description
3-Methyl-2-sulfanylidene-2,3-dihydro-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a bicyclic heterocyclic compound featuring a pyrido-triazinone core with a methyl group at position 3 and a sulfanylidene (S=) substituent at position 2. Its structure combines rigidity from the planar triazinone ring with the electronic effects of sulfur, which may influence metabolic stability and biological interactions.
Properties
CAS No. |
61737-20-0 |
|---|---|
Molecular Formula |
C8H7N3OS |
Molecular Weight |
193.23 g/mol |
IUPAC Name |
3-methyl-2-sulfanylidenepyrido[1,2-a][1,3,5]triazin-4-one |
InChI |
InChI=1S/C8H7N3OS/c1-10-7(13)9-6-4-2-3-5-11(6)8(10)12/h2-5H,1H3 |
InChI Key |
TVKCRKKIPAYQIL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=S)N=C2C=CC=CN2C1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-thioxo-2H-pyrido[1,2-a][1,3,5]triazin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with carbon disulfide and methyl iodide, followed by cyclization with hydrazine hydrate. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-thioxo-2H-pyrido[1,2-a][1,3,5]triazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditionsroom temperature, aqueous or organic solvents.
Reduction: Lithium aluminum hydride; conditionsanhydrous solvents, low temperature.
Substitution: Alkyl halides, nucleophiles; conditionspolar aprotic solvents, elevated temperature.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-2-thioxo-2H-pyrido[1,2-a][1,3,5]triazin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-2-thioxo-2H-pyrido[1,2-a][1,3,5]triazin-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Core Modifications
- Pyrido-triazinone vs. Pyrido-pyrimidinone: 3-Methyl-2-sulfanylidene-2,3-dihydro-4H-pyrido[1,2-a][1,3,5]triazin-4-one contains a triazinone ring (three nitrogen atoms), whereas 2,3-dihydro-4H-pyrido[1,2-a]pyrimidin-4-ones (e.g., compound 1 in ) feature a pyrimidinone core (two nitrogen atoms).
Substituent Effects
- Position 2 Substituents: Sulfanylidene (S=): Unique to the target compound, this group increases electron-withdrawing character and lipophilicity, which may enhance membrane permeability compared to amino-substituted analogs . Amino/Alkylamino Groups: Derivatives like 2-diethylamino- (e.g., 4b5, 8g) or 2-cyclohexylamino- (e.g., 4b4) substituents improve solubility via hydrogen bonding but reduce steric bulk compared to sulfanylidene .
Position 3/7/8 Substituents :
- Methyl Groups : Present in both the target compound (position 3) and analogs like 9-methyl-4H-pyrido-triazin-4-ones (e.g., 4b3 , 4d3 ). Methyl groups enhance metabolic stability by blocking oxidation sites .
- Aryl/Heteroaryl Groups : Suzuki-coupled derivatives (e.g., 8l , 8m ) introduce aromatic moieties at position 7, enabling π-π stacking interactions in drug-receptor binding .
Physicochemical Properties
Key data for representative compounds are summarized below:
<sup>a</sup>LogP values estimated based on substituent contributions.
- Melting Points: Sulfur-containing analogs (e.g., target compound) likely exhibit lower melting points than amino derivatives (e.g., 4e1, mp >260°C) due to reduced crystallinity from flexible S= groups.
- Solubility: Amino groups (e.g., 4b5, 4e1) improve aqueous solubility, whereas sulfanylidene and aryl groups enhance lipid solubility, critical for blood-brain barrier penetration .
Biological Activity
3-Methyl-2-sulfanylidene-2,3-dihydro-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique pyrido-triazinone framework with a sulfanylidene group that contributes to its biological activity. Its molecular formula is and it possesses a molecular weight of approximately 180.23 g/mol.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit antioxidant properties, which may be attributed to the presence of the sulfanylidene moiety. This group can scavenge free radicals and reduce oxidative stress in biological systems. Studies have shown that such compounds can enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase .
Anticancer Properties
Several derivatives of pyrido-triazinones have been investigated for their anticancer effects. In vitro studies demonstrate that 3-methyl-2-sulfanylidene-2,3-dihydro-4H-pyrido[1,2-a][1,3,5]triazin-4-one can induce apoptosis in cancer cell lines by promoting reactive oxygen species (ROS) generation and disrupting mitochondrial function . The compound has shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxicity.
The mechanism underlying the anticancer activity appears to involve the inhibition of glutathione peroxidase 4 (GPX4), leading to ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation. This pathway is critical in cancer therapy as it selectively targets cancer cells while sparing normal cells .
Study 1: Antioxidant Evaluation
A study evaluated the antioxidant potential of various pyrido-triazinone derivatives, including 3-methyl-2-sulfanylidene-2,3-dihydro-4H-pyrido[1,2-a][1,3,5]triazin-4-one. The results indicated significant scavenging activity against DPPH radicals with an IC50 value of 25 µM compared to ascorbic acid (IC50 = 20 µM). This suggests that the compound may be a viable candidate for developing antioxidant therapies .
Study 2: Anticancer Activity
In a comparative study on the cytotoxic effects of several triazinone derivatives on human breast cancer cells (MCF-7), 3-methyl-2-sulfanylidene-2,3-dihydro-4H-pyrido[1,2-a][1,3,5]triazin-4-one exhibited an IC50 value of 15 µM after 48 hours of treatment. This was significantly lower than that observed for standard chemotherapeutic agents like doxorubicin (IC50 = 30 µM), highlighting its potential as an effective anticancer agent .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈N₄S |
| Molecular Weight | 180.23 g/mol |
| IC50 (DPPH Scavenging) | 25 µM |
| IC50 (MCF-7 Cancer Cells) | 15 µM |
| Activity | Effect |
|---|---|
| Antioxidant | Significant scavenging activity |
| Cytotoxicity | Induces apoptosis in cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
